2,4,6-Trimethoxybenzimidamide hydrochloride
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Overview
Description
2,4,6-Trimethoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxybenzimidamide hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxybenzimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2,4,6-Trimethoxybenzimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxybenzimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzylamine hydrochloride: Similar in structure but differs in the functional group attached to the benzene ring.
2,4,6-Trimethylbenzylamine: Contains methyl groups instead of methoxy groups.
3,4,5-Trimethoxybenzylamine: Similar methoxy substitution pattern but different positions on the benzene ring
Uniqueness
2,4,6-Trimethoxybenzimidamide hydrochloride is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2,4,6-Trimethoxybenzimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a pharmacological agent. This article delves into its biological activity, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a benzimidazole derivative characterized by three methoxy groups at the 2, 4, and 6 positions of the benzene ring. This structural configuration is believed to influence its interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate cellular pathways associated with cancer proliferation. Research indicates that compounds with similar structures often interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
In studies examining related compounds such as 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), it was found that these compounds can inhibit CDK activity effectively. The IC50 values for 2,4,6-THBA against CDK1, CDK2, and CDK4 were reported as follows:
CDK | IC50 (µM) |
---|---|
CDK1 | 580 ± 57 |
CDK2 | 262 ± 29 |
CDK4 | 403 ± 63 |
This suggests that similar mechanisms could be at play for this compound. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity in Cancer Models
Research has demonstrated that compounds structurally related to this compound exhibit anti-proliferative effects in various cancer cell lines. For instance:
- Cell Proliferation Studies : In vitro studies on human colorectal cancer (CRC) cell lines showed that treatment with related compounds resulted in reduced cell viability and induced expression of cell cycle inhibitors like p21.
Case Studies
Several case studies have highlighted the pharmacological potential of benzimidazole derivatives:
- Case Study on Anti-Cancer Activity : A clinical trial investigated the effects of benzimidazole derivatives on patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size in a subset of patients treated with these compounds compared to controls.
- Pharmacokinetic Studies : Another study focused on the pharmacokinetics of benzimidazole derivatives in human subjects. It was found that these compounds had favorable absorption and distribution profiles.
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Toxicological assessments have indicated that certain benzimidazole derivatives can exhibit dose-dependent toxicity. Long-term studies are necessary to establish a comprehensive safety profile for this compound.
Properties
IUPAC Name |
2,4,6-trimethoxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3;/h4-5H,1-3H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMJDXNKLGORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=N)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-24-3 |
Source
|
Record name | 2,4,6-trimethoxybenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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